molecular formula C19H13BrN4Na2O7S2 B1172671 Reactive Orange 29 CAS No. 12225-98-8

Reactive Orange 29

Cat. No. B1172671
CAS RN: 12225-98-8
M. Wt: 599.3 g/mol
InChI Key:
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Description

Reactive Orange 29, also known as C.I.Reactive Orange 29 or C.I.13428, is a single azo class dye . It is an orange powder that is soluble in water . It is used for dyeing wool fiber, tops, and scattered wool, and is also used for wool and silk printing .


Synthesis Analysis

Reactive Orange 29 is synthesized by diazotizing 2,5-Diaminobenzenesulfonic acid and coupling it with 6-Aminonaphthalene-2-sulfonic acid .


Molecular Structure Analysis

The molecular formula of Reactive Orange 29 is C19H13BrN4Na2O7S2 . It has a molecular weight of 599.34 . The structure belongs to the single azo class .


Chemical Reactions Analysis

Reactive Orange 29 exhibits different color reactions with various substances. In strong sulfuric acid or hydrochloric acid, it appears as red light in orange, while it turns gold orange when it encounters sodium hydroxide .


Physical And Chemical Properties Analysis

Reactive Orange 29 is a yellow-orange powder that is soluble in water . Its solubility in water at 90°C is 80 g/L . The dye has poor levelness but good color fastness, and dyed fabrics exhibit bright colors .

Scientific Research Applications

  • Decolorization and Detoxification : A study by Ma et al. (2014) explored the decolorization and detoxification of the sulfonated azo dye Reactive Orange 16, a representative of reactive dyes similar to RO29. They found that the white-rot fungus Ganoderma sp. En3 could efficiently decolorize high concentrations of RO29 in simulated textile wastewater, indicating its potential for wastewater treatment and detoxification efforts (Ma et al., 2014).

  • Sonocatalytic Degradation : Khataee et al. (2017) investigated the sonocatalytic degradation of RO29 using lanthanide-doped ZnO nanoparticles. They developed a novel kinetic model for predicting the degradation efficiency of RO29, highlighting the effectiveness of sonocatalysis as a treatment method (Khataee et al., 2017).

  • Photocatalytic Performance : Research by Khataee et al. (2019) on Cu2O-CuO@biochar composites demonstrated their efficient photocatalytic performance in the decomposition of RO29. This study shows the potential of biochar-based composites in water treatment technologies (Khataee et al., 2019).

  • Biosorption Potential : A study by Irem et al. (2013) evaluated the use of orange waste as a biosorbent for the removal of dyes similar to RO29. This research indicates the potential of using low-cost, eco-friendly biosorbents in wastewater treatment processes (Irem et al., 2013).

  • Advanced Oxidation Processes : The study by Cai et al. (2015) focused on the removal of Orange II dye, a counterpart to RO29, through ultrasound-enhanced heterogeneous activation of peroxymonosulfate. This method showcases another approach for the degradation of azo dyes in water treatment (Cai et al., 2015).

  • Heavy Metal Determination and Toxicity Evaluation : Reddy and Osborne (2020) evaluated the presence of heavy metals in textile dyes including RO29, providing insight into the environmental impact and toxicity of these dyes. Their study contributes to understanding the broader ecological implications of dye usage in textiles (Reddy & Osborne, 2020).

properties

IUPAC Name

disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O7S2.2Na/c1-10(20)19(25)22-12-3-7-16(17(9-12)33(29,30)31)23-24-18-14-5-4-13(32(26,27)28)8-11(14)2-6-15(18)21;;/h2-9H,1,21H2,(H,22,25)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVHCIHYQWAKOQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Br.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reactive Orange 29

CAS RN

12225-98-8
Record name 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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